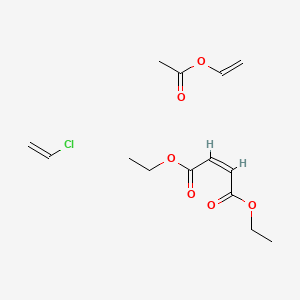
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate typically involves the polymerization of the individual monomers. The reaction conditions include the use of radical initiators and controlled temperatures to ensure the proper formation of the copolymer. For instance, the polymerization of vinyl chloride and vinyl acetate can be initiated using peroxide initiators at temperatures ranging from 50°C to 70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization in reactors equipped with temperature and pressure control systems. The resulting copolymer is then purified and processed into the desired form, such as granules or films .
Chemical Reactions Analysis
Types of Reactions
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in chloroethene is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted alkenes or esters.
Scientific Research Applications
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate has several scientific research applications:
Chemistry: Used in the synthesis of copolymers with specific properties for use in coatings, adhesives, and sealants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of flexible and durable materials for packaging and construction.
Mechanism of Action
The mechanism by which chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, the vinyl groups can undergo polymerization to form long chains, while the ester groups can participate in hydrolysis reactions. These interactions are crucial for the compound’s applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Vinyl Chloride: A monomer used in the production of polyvinyl chloride (PVC).
Vinyl Acetate: A monomer used in the production of polyvinyl acetate (PVA).
Diethyl Maleate: A diester used in the synthesis of various polymers and copolymers.
Uniqueness
Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate is unique due to its combination of three distinct monomers, which imparts specific properties to the resulting copolymer. This combination allows for the creation of materials with tailored properties, such as improved flexibility, durability, and chemical resistance .
Properties
Molecular Formula |
C14H21ClO6 |
|---|---|
Molecular Weight |
320.76 g/mol |
IUPAC Name |
chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.C2H3Cl/c1-3-11-7(9)5-6-8(10)12-4-2;1-3-6-4(2)5;1-2-3/h5-6H,3-4H2,1-2H3;3H,1H2,2H3;2H,1H2/b6-5-;; |
InChI Key |
OYYOIZJVZYPNPS-XNOMRPDFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OCC.CC(=O)OC=C.C=CCl |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC.CC(=O)OC=C.C=CCl |
Related CAS |
65072-38-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















